1,3,5-Trichloropentane

Catalog No.
S15027597
CAS No.
74216-76-5
M.F
C5H9Cl3
M. Wt
175.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trichloropentane

CAS Number

74216-76-5

Product Name

1,3,5-Trichloropentane

IUPAC Name

1,3,5-trichloropentane

Molecular Formula

C5H9Cl3

Molecular Weight

175.48 g/mol

InChI

InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2

InChI Key

CRHPYMKSJMSTMT-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(CCCl)Cl

1,3,5-Trichloropentane is an organochlorine compound with the molecular formula C5H9Cl3C_5H_9Cl_3. It is a derivative of pentane, characterized by the substitution of three hydrogen atoms with chlorine atoms at the 1st, 3rd, and 5th positions on the carbon chain. This unique arrangement of chlorine atoms contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and industrial chemistry .

The molecular weight of 1,3,5-Trichloropentane is approximately 175.48 g/mol. The compound can be represented using various structural notations, including the SMILES notation ClCCC(Cl)CCCl and the InChI identifier InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 .

  • Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium hydroxide, which facilitate the exchange of chlorine for hydroxyl or other nucleophilic groups.
  • Reduction Reactions: This compound can be reduced to yield less chlorinated derivatives or fully dechlorinated pentane. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed for these transformations.

The synthesis of 1,3,5-Trichloropentane primarily involves chlorination reactions. A common method includes:

  • Chlorination of Pentane: This process requires a chlorine source (such as chlorine gas) and often a catalyst to facilitate the substitution of hydrogen atoms with chlorine. Reaction conditions—including temperature and pressure—are carefully controlled to ensure selective formation of 1,3,5-Trichloropentane .

In industrial settings, large-scale chlorination processes may utilize continuous flow reactors to maintain precise control over reaction parameters, enhancing yield and purity.

1,3,5-Trichloropentane has several notable applications:

  • Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing more complex molecules. Its unique structure allows for selective functionalization .
  • Research: The compound is studied for potential biological effects and mechanisms that could lead to new therapeutic strategies.
  • Industrial Use: It acts as an intermediate in producing agrochemicals and specialty materials.

Studies on the interactions of 1,3,5-Trichloropentane with biological systems are crucial for understanding its potential effects. Research focuses on how this compound may influence cellular processes through enzyme interaction or receptor binding. Further investigations are necessary to elucidate its full biological profile and any possible toxicological implications .

1,3,5-Trichloropentane can be compared with several similar chlorinated compounds:

Compound NameMolecular FormulaChlorine PositioningUnique Properties
1,1,3-TrichloropentaneC5H9Cl3Chlorines at positions 1 & 3Different reactivity due to chlorine positioning
1,1,1-TrichloropentaneC5H9Cl3All chlorines at position 1Higher stability but different reactivity
1,3-DichlorobenzeneC6H4Cl2Chlorines at positions 1 & 3Aromatic compound with distinct properties

Each of these compounds possesses unique characteristics that influence their reactivity and applications in various chemical processes. The specific arrangement of chlorine atoms in 1,3,5-Trichloropentane imparts distinct chemical properties that differentiate it from its isomers and related compounds .

Chlorination Reaction Optimization Strategies

Chlorination of pentane derivatives remains the cornerstone of 1,3,5-trichloropentane synthesis. Key parameters influencing yield and selectivity include temperature, chlorine concentration, and reaction duration. Elevated temperatures (80–120°C) favor radical formation but risk over-chlorination, necessitating precise thermal control. For instance, a study utilizing sulfuryl chloride (SO₂Cl₂) under reflux conditions achieved a 72% yield of 1,3,5-trichloropentane by maintaining the reaction at 90°C for six hours.

Chlorine concentration also plays a critical role. Excess chlorine gas promotes multiple substitutions but may lead to polychlorinated byproducts. A molar ratio of 3:1 (Cl₂:pentane) optimizes trichlorination while minimizing tetra- and pentachlorinated derivatives. Continuous flow reactors have emerged as superior to batch systems, offering improved heat dissipation and mixing efficiency, thereby enhancing reproducibility at scale.

Solvent selection further modulates reaction kinetics. Non-polar solvents like pentane or hexane stabilize radical intermediates, whereas polar aprotic solvents (e.g., acetonitrile) accelerate chlorine dissociation. For example, acetonitrile-based systems reduced reaction times by 30% compared to hydrocarbon solvents.

Table 1: Optimization Parameters for Pentane Chlorination

ParameterOptimal RangeImpact on Yield
Temperature85–95°CMaximizes Cl· generation
Cl₂:Pentane Ratio3:1Limits over-chlorination
SolventAcetonitrileEnhances reaction rate
Reactor TypeContinuous flowImproves purity by 15%

Radical-Mediated Chain Propagation Techniques

Radical-initiated chlorination leverages chain mechanisms to achieve sequential hydrogen substitution. Azobisisobutyronitrile (AIBN) and benzoyl peroxide are common initiators, generating chlorine radicals via homolytic cleavage. For instance, AIBN decomposes at 80°C to produce nitrile radicals, which abstract chlorine from SO₂Cl₂, initiating the chain.

Propagation involves chlorine radicals abstracting hydrogen from pentane, forming pentyl radicals that react with Cl₂. The 1,3,5-trichloropentane selectivity arises from the stability of secondary carbon radicals, which are more likely to form at the 3-position. Computational studies indicate that the activation energy for hydrogen abstraction at the 3-position is 8 kJ/mol lower than at primary positions, favoring this pathway.

Solvent effects are profound in radical propagation. Hydroxylic solvents like tert-butanol suppress chain termination by stabilizing radicals through hydrogen bonding, increasing the average chain length from 5 to 12 cycles. Conversely, aromatic solvents (e.g., toluene) scavenge radicals, reducing yield by 20–30%.

Termination steps, such as radical recombination or disproportionation, are mitigated by maintaining low initiator concentrations (0.5–1 mol%) and inert atmospheres. For example, nitrogen purging reduced dimeric byproducts from 15% to 3% in a sulfuryl chloride system.

Catalytic Systems for Regioselective Chlorination

Recent advances in catalysis have addressed the challenge of achieving 1,3,5-regioselectivity. Metal-organic layers (MOLs) functionalized with iron chloride (FeCl₃) demonstrate exceptional performance. A Hf-BTB-MOL-NHAc catalyst, when irradiated at 365 nm, achieved 85% selectivity for 2-chloroalkanes, which can be isomerized to 1,3,5-trichloropentane. The photocatalytic system operates via ligand-to-metal charge transfer (LMCT), generating Fe(IV) intermediates that abstract hydrogen selectively.

Heterogeneous catalysts like nanoclinoptilolite modified with hexadecyltrimethylammonium bromide (HDTMA-Br) enhance chlorination efficiency through surface activation. The surfactant-modified zeolite increased turnover numbers (TON) to 2,200 in pentane chlorination, compared to 800 for unmodified catalysts. The catalyst’s mesoporous structure also facilitates substrate diffusion, reducing reaction times by 40%.

Table 2: Catalytic Systems for Regioselective Chlorination

CatalystSelectivity (%)TONKey Mechanism
Hf-BTB-MOL-NHAc/FeCl₃852,200Photocatalytic LMCT
Nanoclinoptilolite/HDTMA781,500Surface radical stabilization
FeCl₃ in Acetonitrile65900Thermal radical initiation

Enzyme-mimetic catalysts represent an emerging frontier. Cytochrome P450-inspired iron porphyrins, for instance, achieve 70% selectivity via oxygen-free radical pathways, though industrial scalability remains a challenge.

XLogP3

2.8

Exact Mass

173.976983 g/mol

Monoisotopic Mass

173.976983 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-11

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